Ethyl 2-(acetylamino)-6-formyl-7-(phenylsulfanyl)-4,5-dihydro-1-benzothiophene-3-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups including an acetylamino group, a formyl group, a phenylsulfanyl group, and a carboxylate group. These functional groups suggest that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a benzothiophene ring. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer potential reactions based on the functional groups present. For example, the acetylamino group could participate in condensation reactions, and the phenylsulfanyl group could undergo oxidation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, it’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Scientific Research Applications
Synthesis of Antimicrobial and Anti-inflammatory Compounds
Ethyl 2-(acetylamino)-6-formyl-7-(phenylsulfanyl)-4,5-dihydro-1-benzothiophene-3-carboxylate serves as a precursor in the synthesis of various compounds with potential antimicrobial and anti-inflammatory activities. For example, derivatives of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, closely related to the target molecule, have been synthesized and evaluated for their antibacterial, antifungal, and anti-inflammatory properties. Some derivatives exhibited promising biological activities, highlighting the potential of these compounds in developing new therapeutic agents (Narayana, Ashalatha, Raj, & Kumari, 2006).
Reaction Mechanisms and Synthetic Pathways
The molecule has also been involved in studies focusing on reaction mechanisms and synthetic pathways, contributing to the broader field of organic chemistry. Research has explored the rearrangement and reaction outcomes of similar compounds under specific conditions, providing insights into the behavior of benzothiophene derivatives in chemical reactions (Klimas, Beckert, Hartmann, & Görls, 2016).
Development of Conformationally Restricted Dopamine Analogues
Further research includes the development of conformationally restricted dopamine analogues from related compounds. This involves complex synthetic pathways that convert similar molecules into derivatives with potential applications in neuroscience, demonstrating the versatility of benzothiophene derivatives in medicinal chemistry (Gentles, Middlemiss, Proctor, & Sneddon, 1991).
Synthesis of Pyrimidin-4(3H)-ones
The molecule is also a key intermediate in the synthesis of pyrimidin-4(3H)-ones, showcasing its importance in heterocyclic chemistry. Such derivatives are explored for various biological activities, underscoring the potential of this compound in contributing to the discovery of new pharmacologically active compounds (Sauter, Stanetty, Potužak, & Baradar, 1976).
Photochemical and Photophysical Studies
Additionally, the molecule and its derivatives have been subjects of photochemical and photophysical studies. Research in this area contributes to understanding the electronic and structural properties of benzothiophene derivatives, which can be applied in developing new materials for electronic and optoelectronic applications (Fierro, Murphy, Smith, Coles, & Hursthouse, 2006).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .
Future Directions
Properties
IUPAC Name |
ethyl 2-acetamido-6-formyl-7-phenylsulfanyl-4,5-dihydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c1-3-25-20(24)16-15-10-9-13(11-22)17(26-14-7-5-4-6-8-14)18(15)27-19(16)21-12(2)23/h4-8,11H,3,9-10H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNXPUCTWIHZCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(=C2SC3=CC=CC=C3)C=O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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